1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is a bicyclic compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound is known for its unique structure, which combines a bicyclo[2.2.1]heptane ring system with a piperazine moiety. It has been utilized in various scientific experiments due to its distinctive properties.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine has been extensively studied for its applications in various fields:
Future Directions
The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Mechanism of Action
Target of Action
The primary target of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This blockade prevents the activation of the receptor and inhibits the downstream effects of acetylcholine .
Biochemical Pathways
The antagonistic action of this compound on muscarinic receptors affects several biochemical pathways. These include pathways involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion . The compound’s action can lead to a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion .
Pharmacokinetics
The pharmacokinetics of 1-{Bicyclo[22As a muscarinic receptor antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard processes .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion . These effects can help in the treatment of conditions such as parkinsonism and extrapyramidal symptoms induced by neuroleptic drugs .
Biochemical Analysis
Biochemical Properties
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs and endogenous compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, influencing its localization and activity. The distribution of this compound is crucial for its pharmacokinetic properties and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative acts as an electrophile, and piperazine serves as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}piperazine can be compared with other bicyclic compounds containing piperazine moieties. Similar compounds include:
1-{Bicyclo[2.2.1]heptan-2-yl}methylamine: This compound shares the bicyclo[2.2.1]heptane ring system but has a methylamine group instead of piperazine.
1-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Similar in structure but contains an ethanol group.
1-{Bicyclo[2.2.1]heptan-2-yl}amine: Another related compound with an amine group.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.1]heptane ring with the piperazine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVOYVMTSPJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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